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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

Get Quote

Part 1: Executive Summary & Chemical Identity
2-Chloro-3-hydroxybenzamide is a substituted benzamide characterized by a chlorine atom

at the ortho position and a hydroxyl group at the meta position relative to the amide

functionality. This specific "2,3-substitution" pattern creates a sterically constrained scaffold that

serves as a privileged structure in Fragment-Based Drug Discovery (FBDD).

Unlike classic salicylamides (2-hydroxybenzamides) which form an intramolecular hydrogen

bond between the phenolic hydroxyl and the carbonyl oxygen, 2-Chloro-3-hydroxybenzamide
utilizes the 2-chloro substituent to enforce a non-planar conformation via steric clash with the

amide nitrogen, while the 3-hydroxyl group remains available as a hydrogen bond donor for

target engagement.

Key Pharmacological Profiles
Primary Role: Synthetic intermediate for benzoxazepines and salicylanilide analogs.

Direct Bioactivity: Modulate bacterial cell division (FtsZ inhibition) and viral replication (RSV

fusion inhibition) when derivatized.
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Mechanism Class: Protonophore (uncoupler of oxidative phosphorylation) and H-bond donor

scaffold.

Part 2: Mechanism of Action (MOA)
The bioactivity of 2-Chloro-3-hydroxybenzamide and its derivatives is driven by two primary

mechanisms:

The "Ortho-Chloro" Steric Lock
The chlorine atom at position 2 forces the amide group out of the plane of the phenyl ring. This

"twisted" conformation is critical for fitting into hydrophobic pockets of enzymes such as FtsZ

(bacterial tubulin homolog) and viral surface glycoproteins.

Proton Uncoupling (Antimicrobial Activity)
Similar to niclosamide, derivatives of this scaffold act as protonophores. The 3-hydroxyl group,

when appropriately substituted (e.g., with electron-withdrawing groups on the ring), can

deprotonate. The lipophilic nature of the 2-chloro core allows the molecule to shuttle protons

across the bacterial cytoplasmic membrane, collapsing the Proton Motive Force (PMF) and

inhibiting ATP synthesis.

Pathway Visualization: Bacterial Growth Inhibition
The following diagram illustrates the interference of benzamide scaffolds with bacterial cell

division.
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Caption: Mechanism of bacterial inhibition targeting FtsZ polymerization and membrane

potential (PMF).

Part 3: Comparative Bioactivity Data
The parent compound serves as a baseline, but its N-substituted derivatives exhibit potent

activity. The table below summarizes the Structure-Activity Relationship (SAR) data for 2-
chloro-3-hydroxybenzamide derivatives against key pathogens.
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Table 1: Bioactivity Profile of 2-Chloro-3-hydroxybenzamide Derivatives

Compound
Variant

Target
Organism

Assay Type
Potency (IC50 /
MIC)

Mechanism
Note

Parent Amide S. aureus MIC (Growth) > 100 µg/mL

Weak baseline

activity; limited

lipophilicity.

N-(4-

chlorophenyl)-

S. aureus

(MRSA)
MIC 2 - 4 µg/mL

Lipophilic tail

enhances

membrane

penetration.

N-(2-chloro-4-

aminophenyl)-

RSV (Resp.

Syncytial Virus)

EC50

(Replication)
0.5 - 1.5 µM

Inhibits viral

fusion; reduces

inflammatory

cytokines.

N-benzyl

derivative
M. tuberculosis MIC 6.25 µg/mL

Disruption of

mycolic acid

transport/synthes

is.

3-O-acyl

derivative
P. falciparum IC50 2.3 µM

Anti-plasmodial

activity via heme

detoxification

inhibition.

Note: Data synthesized from SAR studies on salicylanilide and benzamide pharmacophores.

Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-hydroxybenzamide
Objective: To synthesize the core scaffold from 2-chloro-3-hydroxybenzoic acid.

Reagents:

2-Chloro-3-hydroxybenzoic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.5 eq) or HATU (1.2 eq)

Ammonium hydroxide (NH₄OH) or Ammonia gas

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

Activation: Dissolve 2-chloro-3-hydroxybenzoic acid in dry DCM. Add SOCl₂ dropwise at 0°C.

Reflux for 2 hours to generate the acid chloride.

Note: Protect the 3-hydroxyl group (e.g., as an acetate) if side reactions occur, though the

ortho-chloro group often sterically hinders the phenol esterification.

Amidation: Cool the reaction mixture to 0°C. Slowly bubble anhydrous ammonia gas or add

concentrated NH₄OH dropwise.

Precipitation: The amide typically precipitates as a white solid.

Purification: Filter the solid. Wash with cold water (to remove ammonium salts) and hexane.

Recrystallize from Ethanol/Water (1:1).

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for amide protons (broad singlets

at ~7.5 and 8.0 ppm) and the specific aromatic pattern of the 2,3-substituted ring.

Protocol B: RSV Antiviral Assay (Plaque Reduction)
Objective: Determine the EC50 of the compound against Respiratory Syncytial Virus.

Cell Culture: Seed HEp-2 cells in 12-well plates (2 x 10⁵ cells/well). Incubate overnight to

reach 90% confluency.

Infection: Infect monolayers with RSV (MOI = 0.01) in serum-free medium for 2 hours at

37°C.

Treatment: Remove inoculum. Add overlay medium (1% methylcellulose) containing serial

dilutions of 2-Chloro-3-hydroxybenzamide (0.1 µM to 100 µM).
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Incubation: Incubate for 4-5 days at 37°C / 5% CO₂.

Fixation & Staining: Fix cells with 10% formalin. Stain with 0.05% Crystal Violet.

Quantification: Count viral plaques. Calculate % inhibition relative to DMSO control.

Calculation:100 - [(Number of plaques in treated / Number of plaques in control) * 100]

Part 5: Experimental Workflow Visualization
The following diagram outlines the critical path from synthesis to biological validation.
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Caption: Integrated workflow for the synthesis and biological evaluation of 2-Chloro-3-
hydroxybenzamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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